2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine

Fragment-based drug design Ligand efficiency Physicochemical property optimization

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1) is a heterocyclic building block combining a morpholine ring directly attached at the 2‑position to a 5‑methyl‑1,3,4‑oxadiazole. With molecular formula C₇H₁₁N₃O₂, a molecular weight of 169.18 g/mol, and a computed XLogP3 of -0.8, it occupies a polar but permeant chemical space suitable for fragment‑based library design and medicinal chemistry optimization.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1509286-40-1
Cat. No. B1445824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine
CAS1509286-40-1
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2CNCCO2
InChIInChI=1S/C7H11N3O2/c1-5-9-10-7(12-5)6-4-8-2-3-11-6/h6,8H,2-4H2,1H3
InChIKeyJKOJBZGKKDYXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1) – Heterocyclic Building Block Overview for Procurement Scientists


2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1) is a heterocyclic building block combining a morpholine ring directly attached at the 2‑position to a 5‑methyl‑1,3,4‑oxadiazole [1]. With molecular formula C₇H₁₁N₃O₂, a molecular weight of 169.18 g/mol, and a computed XLogP3 of -0.8, it occupies a polar but permeant chemical space suitable for fragment‑based library design and medicinal chemistry optimization [2]. The liquid physical form and 4 °C storage condition differentiate it from several solid, room‑temperature‑stable oxadiazole‑morpholine analogs, creating a distinct handling and solubility profile that impacts experimental workflow choice .

Why Generic 1,3,4‑Oxadiazole‑Morpholine Analogs Cannot Substitute 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1)


Within the morpholine‑oxadiazole family, subtle changes in connectivity, methyl‑group placement, and counterion status produce large shifts in physicochemical and biological properties. For instance, shifting the oxadiazole attachment from the 2‑position to the 4‑position of the morpholine (as in 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine) eliminates the secondary amine hydrogen‑bond donor and drastically alters logP and molecular recognition . Introducing a methylene linker between morpholine and the oxadiazole (e.g., 4‑[(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methyl]morpholine) increases molecular weight, adds a rotatable bond, and changes complementarity with binding pockets . Furthermore, the common commercial form of the 3‑substituted positional isomer is a trifluoroacetic acid salt, raising molecular weight to 283.2 g/mol and introducing a counterion that can affect assay outcomes . These divergence points mean that in‑class compounds are not interchangeable–a problem underscored by the quantitative evidence below.

Quantitative Differentiation Evidence for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1) versus Its Closest Analogs


Reduced Molecular Weight and Rotatable Bond Count versus 4‑[(5‑Methyl‑1,3,4‑oxadiazol‑2‑yl)methyl]morpholine

The target compound (CAS 1509286‑40‑1) bears the oxadiazole directly on the morpholine ring (MW = 169.18 g/mol, rotatable bond count = 1) [1]. Its closest analog with a methylene linker (4‑[(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methyl]morpholine, CAS 1328477‑75‑3) has MW = 183.21 g/mol and contains two rotatable bonds . The lower molecular weight and reduced flexibility of the target compound make it inherently more ligand‑efficient.

Fragment-based drug design Ligand efficiency Physicochemical property optimization

Distinct Hydrogen‑Bond Donor Topology versus 4‑(1,3,4‑Oxadiazol‑2‑yl)morpholine

The target compound possesses one hydrogen‑bond donor (the morpholine NH) and five acceptors [1]. In contrast, 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9) has zero hydrogen‑bond donors because the oxadiazole is attached to the morpholine nitrogen, occupying its lone pair . The presence of a donor enables key directed interactions with biological targets that are unavailable in the N‑linked analog.

Medicinal chemistry Scaffold hopping Hydrogen-bond interactions

Free‑Base versus Trifluoroacetic Acid Salt: Significant Molecular Weight and Purity Impact versus 3‑(5‑Methyl‑1,3,4‑oxadiazol‑2‑yl)morpholine

The target compound is supplied as a free base (MW = 169.18 g/mol, purity ≥95%) , while its positional isomer 3‑(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)morpholine is predominantly commercialized as the trifluoroacetic acid salt (MW = 283.2 g/mol, purity ≥95%) . This 67% increase in formula weight and the presence of acidic counterion can confound biological assays and introduce variable solubility.

Assay reproducibility Counterion effects Chemical procurement

Liquid Physical Form and 4 °C Storage Requirement: Practical Differentiation from Solid Analogs

The target compound is a liquid requiring 4 °C storage [1], unlike 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (CAS 28317‑99‑9), which is a solid with a boiling point of 268.5 °C and predicted density of 1.3 g/cm³ . This physical form distinction has ramifications for automated liquid‑handling workflows and compound solubilization protocols.

Compound management Liquid handling Automated screening

Class‑Level Evidence: Oxadiazole‑Morpholine Scaffold with Demonstrated COX‑2 and Kinase Inhibitory Activity

While no direct in‑vitro data for CAS 1509286‑40‑1 were identified, the 5‑methyl‑1,3,4‑oxadiazol‑2‑yl‑morpholine motif appears in bioactive benzimidazole derivatives. A close structural analog, 1‑((5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methyl)‑2‑(morpholinomethyl)‑1H‑benzimidazole (BDBM222022), showed COX‑2 inhibition with IC₅₀ = 88,900 nM [1]. A related oxadiazole‑phenyl‑morpholine compound (BDBM25985) exhibited kinase inhibition with Ki = 100 nM and IC₅₀ = 600 nM [2]. These data confirm that the oxadiazole‑morpholine core engenders measurable target engagement.

Anti‑inflammatory Kinase inhibition BindingDB SAR

Recommended Application Scenarios for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (CAS 1509286-40-1)


Fragment‑Based and Ligand‑Efficiency‑Driven Library Design

The low molecular weight (169.18 g/mol) and minimal rotatable bond count (1) make this compound a strong choice for fragment libraries where ligand efficiency is paramount. Replace less efficient analogs such as the methylene‑linked 4‑[(5‑methyl‑1,3,4‑oxadiazol‑2‑yl)methyl]morpholine (MW = 183.21 g/mol, 2 rotatable bonds) to improve per‑atom binding contributions [1][2].

Hydrogen‑Bond‑Directed Medicinal Chemistry Campaigns

The single secondary amine hydrogen‑bond donor (HBD = 1) is absent in N‑linked analogs such as 4‑(1,3,4‑oxadiazol‑2‑yl)morpholine (HBD = 0). This donor enables specific interactions with hydrogen‑bond‑accepting residues in COX‑2 or kinase active sites, making the compound a privileged fragment for structure‑based design [1][2].

High‑Throughput and Acoustic Screening Workflows

The liquid physical form and 4 °C storage condition are compatible with automated liquid handling and acoustic dispensing, reducing the need for DMSO stock dissolution that can precipitate compound loss. This contrasts with solid‑analog alternatives and simplifies integration into HTS platforms [1][2].

Synthesis of Patent‑Relevant Oxadiazole‑Containing Intermediates

Patents such as US patent publication describing intermediate compounds for synthesizing pharmaceutical agents (e.g., 2-{4-(5-substituted-oxadiazolyl)phenyl}morpholine) highlight the utility of this scaffold. Using the free base (CAS 1509286‑40‑1) avoids the counterion complications of the TFA salt (CAS 1803592‑65‑5) and provides a cleaner starting material for multi‑step synthesis [1][2].

Technical Documentation Hub

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